Caspase Selectivity Profile: Selective Effector Caspase Inhibition vs. Broad-Spectrum Pan-Caspase Blockade
(Rac)-Z-FA-FMK demonstrates a restricted inhibitory profile against recombinant effector caspases, while showing no activity against initiator caspases 8 and 10 [1]. In contrast, the pan-caspase inhibitor Q-VD-OPh potently inhibits all major caspases, including initiator caspase-8 (IC50 = 100 nM) and caspase-9 (IC50 = 430 nM) . This fundamental difference means (Rac)-Z-FA-FMK can be used to dissect the role of effector caspases in the terminal phase of apoptosis without disrupting upstream initiation signals, a function Q-VD-OPh cannot perform.
| Evidence Dimension | Inhibition of Recombinant Caspases (IC50) |
|---|---|
| Target Compound Data | Caspase-3: 15.41 μM; Caspase-6: 32.45 μM; Caspase-7: 9.077 μM; Caspase-8: No inhibition; Caspase-9: Partial/weak (110.7 μM) |
| Comparator Or Baseline | Q-VD-OPh: Caspase-3: <25 nM; Caspase-8: 100 nM; Caspase-9: 430 nM |
| Quantified Difference | (Rac)-Z-FA-FMK potency is ~600-fold weaker for Caspase-3 and exhibits no inhibition of Caspase-8, compared to Q-VD-OPh's nanomolar, broad-spectrum inhibition. |
| Conditions | In vitro recombinant enzyme assays using fluorogenic substrates. |
Why This Matters
This selective effector caspase inhibition allows researchers to study the downstream execution phase of apoptosis without confounding effects on upstream caspase activation, making (Rac)-Z-FA-FMK a precise tool for pathway dissection.
- [1] MedChemExpress. (Rac)-Z-FA-FMK Product Page. Biological Activity Section. View Source
